3-(4-Ethylphenyl)-2-methylbutanoic acid
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Overview
Description
3-(4-Ethylphenyl)-2-methylbutanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, featuring a phenyl ring substituted with an ethyl group at the para position and a methyl group at the second carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-ethylbenzene with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 3-(4-Ethylphenyl)-2-methylbutanone or this compound derivatives.
Reduction: Formation of 3-(4-Ethylphenyl)-2-methylbutanol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
3-(4-Ethylphenyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Alteration of gene expression patterns, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-methylbutanoic acid
- 3-(4-Isopropylphenyl)-2-methylbutanoic acid
- 3-(4-Tert-butylphenyl)-2-methylbutanoic acid
Uniqueness
3-(4-Ethylphenyl)-2-methylbutanoic acid is unique due to the presence of the ethyl group at the para position of the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-11-5-7-12(8-6-11)9(2)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) |
InChI Key |
KKFHQCDMFMVWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C(C)C(=O)O |
Origin of Product |
United States |
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